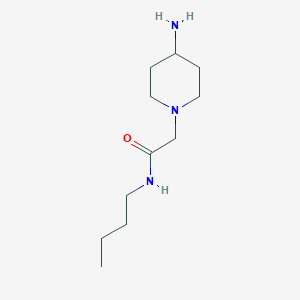
2-(4-aminopiperidin-1-yl)-N-butylacetamide
Vue d'ensemble
Description
The compound “2-(4-aminopiperidin-1-yl)-N-butylacetamide” is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an amide functional group, which is common in many biological compounds and pharmaceuticals.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including those involving the amide functional group and the piperidine ring . The specific reactions that “this compound” might undergo would depend on the exact structure and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Piperidine derivatives generally have properties typical of organic compounds, including specific melting points, boiling points, and solubilities .Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
- Study Context: Research on 2-aminopyrimidines, including analogs related to 2-(4-aminopiperidin-1-yl)-N-butylacetamide, demonstrates their potential as histamine H4 receptor ligands. These compounds exhibit in vitro potency and show promise as anti-inflammatory agents in animal models, suggesting their potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).
Sigma1 Receptor Ligands
- Binding Properties: A series of N-(1-benzylpiperidin-4-yl)arylacetamides, structurally related to this compound, show higher affinity for sigma1 versus sigma2 receptors. This specificity and binding affinity highlight their relevance in neuropsychiatric research and potential therapeutic applications (Huang et al., 2001).
ASK1 Inhibitors
- Therapeutic Potential: Novel derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, including compounds structurally akin to this compound, are claimed as ASK1 inhibitors. They are useful in treating inflammation and pain, with potential applications in osteoarthritis and neuropathic pain (Norman, 2012).
Molecular Recognition Studies
- Methodological Insights: Research involving the molecular recognition of pseudodistamine precursors, including trans-3(4)-aminopiperidin-4(3)-ols, offers valuable methodological insights for identifying and differentiating isomers of compounds structurally related to this compound (Mazur et al., 2017).
Analgesic Applications
- Pharmacological Properties: The study of 4-aminopiperidines, including derivatives of this compound, highlights their interest as analgesics. The research focuses on their synthesis and properties, emphasizing their relevance in developing new analgesic agents (Senguttuvan et al., 2013).
Drug Metabolism Studies
- Metabolic Insights: 4-Aminopiperidines are extensively metabolized by cytochrome P450s. Studies on the metabolism of these compounds provide crucial insights into drug design, optimizing drug metabolism, and enhancing therapeutic efficacy (Sun & Scott, 2011).
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Piperidine derivatives have been found to have a variety of effects, depending on the specific derivative and its targets .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Safety and Hazards
Orientations Futures
The future directions for research on “2-(4-aminopiperidin-1-yl)-N-butylacetamide” could include further exploration of its synthesis, properties, and potential applications. Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods of synthesis and novel applications are continually being explored .
Analyse Biochimique
Biochemical Properties
2-(4-aminopiperidin-1-yl)-N-butylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory pathways . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to downstream effects on biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . These interactions can also lead to alterations in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-2-3-6-13-11(15)9-14-7-4-10(12)5-8-14/h10H,2-9,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTGUTVWLJAPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)

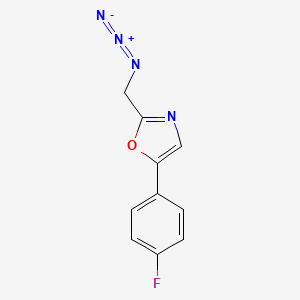
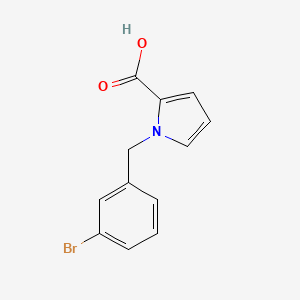
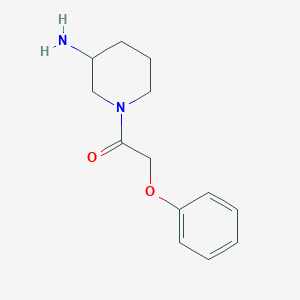
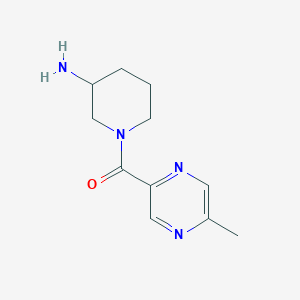
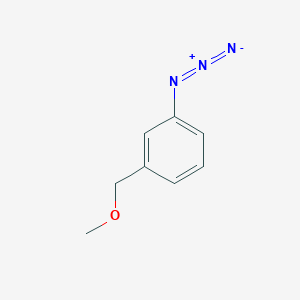

![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)

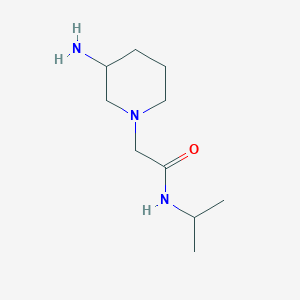
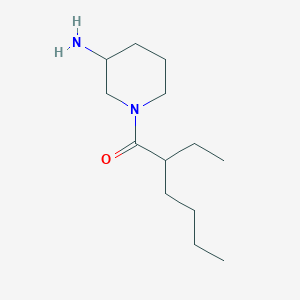
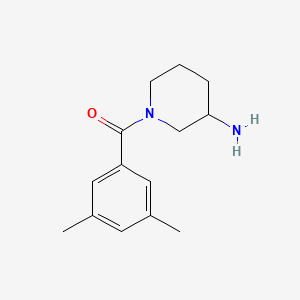
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
